molecular formula C12H16FN B1636554 Cyclopentyl-(2-fluoro-benzyl)-amine CAS No. 85952-80-3

Cyclopentyl-(2-fluoro-benzyl)-amine

Cat. No.: B1636554
CAS No.: 85952-80-3
M. Wt: 193.26 g/mol
InChI Key: RABPPLBEHXEIKW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amine Scaffolds in Medicinal Chemistry and Organic Synthesis

Fluorinated amine scaffolds are of paramount importance in the fields of medicinal chemistry and organic synthesis due to the unique properties conferred by the fluorine atom. nih.govnih.gov The introduction of fluorine into an amine-containing molecule can significantly alter its physicochemical and biological properties. nih.govacs.org

In medicinal chemistry, the presence of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life and bioavailability. elsevierpure.com More than 20% of all pharmaceutical drugs contain fluorine for this reason. utsa.edusciencedaily.com Fluorine's high electronegativity can lower the basicity (pKa) of a nearby amine group, which can improve the oral bioavailability of a drug candidate. nih.govmdpi.com This modification can also lead to stronger binding interactions with target proteins, enhancing the potency of the drug. mdpi.com The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can also be fine-tuned through fluorination. elsevierpure.comresearchgate.net

From an organic synthesis perspective, fluorinated amines are valuable building blocks for creating more complex molecules. alfa-chemistry.comnih.gov The development of novel fluorination and fluoroamination reactions has expanded the toolkit available to chemists, allowing for the precise introduction of fluorine and amine functionalities into a wide range of molecular architectures. nih.govresearchgate.netorganic-chemistry.org These synthetic advancements are crucial for accessing novel chemical entities with potential therapeutic applications. nih.gov

Historical Context of Fluorine Incorporation in Bioactive Molecules

The fields of organofluorine chemistry and medicinal chemistry developed over a similar period, with the intersection of these disciplines leading to significant medical breakthroughs. researchgate.net The journey of fluorine in medicine began with the discovery of its utility in various applications, from dental health to anesthetics. utsa.edusciencedaily.com Early research in the mid-20th century laid the foundation for understanding the profound impact of fluorine substitution on the properties of bioactive compounds. researchgate.net

The strategic use of fluorine in pharmaceuticals gained major traction with the development of fluorinated steroids, which exhibited enhanced anti-inflammatory effects. researchgate.net This success spurred further investigation into the effects of fluorination across different classes of drugs. It was soon discovered that the introduction of fluorine could lead to dramatic improvements in a drug's efficacy and pharmacokinetic profile. acs.orgrsc.org

Over the past several decades, fluorine has been successfully incorporated into a wide array of therapeutics, including anticancer agents, antivirals, antibiotics, and central nervous system drugs. sciencedaily.comresearchgate.net The consistent success of fluorinated drugs has solidified the role of fluorine as a key element in modern drug design, with approximately a quarter of all approved drugs containing fluorine. elsevierpure.comeurekaselect.com This history underscores the long-standing recognition of fluorine's ability to confer advantageous properties to bioactive molecules. rsc.org

Research Trajectories and Current Research Gaps Pertaining to Cyclopentyl-(2-fluoro-benzyl)-amine

While the broader class of fluorinated amines is well-studied, specific research on this compound is not extensively documented in publicly available literature. Its structural components, however, place it at the intersection of several important research areas. The 2-fluorobenzylamine (B1294385) moiety is a known building block in the synthesis of compounds with potential biological activity, such as anticonvulsants. sigmaaldrich.com Similarly, molecules containing a cyclopentyl group are explored for various therapeutic targets. chemicalbook.com

Current research trajectories for related compounds involve exploring their potential as modulators of biological targets. For instance, structurally similar cyclopropyl- and cyclopentylamine (B150401) derivatives have been investigated for their roles in targeting receptors and enzymes in the central nervous system. chemicalbook.com The combination of a fluorinated aromatic ring and a cycloalkylamine suggests that research on this compound could be directed towards developing novel therapeutic agents.

The primary research gap is the lack of specific studies on the synthesis, chemical properties, and biological activity of this compound itself. While methods for synthesizing similar benzylamines and fluorinated amines are established, dedicated synthetic routes and characterization for this particular compound are not widely reported. chemicalbook.com Furthermore, its potential biological targets and therapeutic applications remain unexplored. This presents an opportunity for future research to synthesize and evaluate this compound, potentially uncovering new lead structures for drug discovery. The discontinuation of a structurally similar compound, Cyclopropyl-(2-fluoro-benzyl)-amine, by some suppliers might suggest stability or formulation challenges that could also be a relevant area of investigation for its cyclopentyl analogue.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABPPLBEHXEIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Fluorinated Cyclopentylbenzylamine Analogs

Chemo- and Regioselective Synthetic Routes

Achieving specific chemical transformations while preserving other functional groups (chemoselectivity) and controlling the position of new bonds (regioselectivity) are paramount in modern organic synthesis. rsc.org

Reductive Amination Strategies for Benzyl (B1604629) and Cyclopentyl Moieties

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, representing a direct pathway to secondary amines like Cyclopentyl-(2-fluoro-benzyl)-amine. This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. nih.govsigmaaldrich.com

The primary route for synthesizing this compound via this strategy involves the reaction of 2-fluorobenzaldehyde (B47322) with cyclopentylamine (B150401). The choice of reducing agent is critical for the success of the reaction. Common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). nih.govsigmaaldrich.comresearchgate.net NaBH(OAc)₃ is often preferred due to its mild nature and high selectivity for imines over carbonyls, minimizing side reactions. Catalytic hydrogenation offers a greener alternative with high atom economy. nih.gov

Reactant 1Reactant 2Reducing AgentKey Features
2-FluorobenzaldehydeCyclopentylamineSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imine reduction, good functional group tolerance.
2-FluorobenzaldehydeCyclopentylamineCatalytic Hydrogenation (e.g., H₂/Pd-C)High atom economy, environmentally benign, can be sensitive to other functional groups.
Cyclopentanone (B42830)2-Fluorobenzylamine (B1294385)Sodium Cyanoborohydride (NaBH₃CN)Effective but toxic cyanide byproduct requires careful handling.

An alternative, though less common, reductive amination approach involves reacting cyclopentanone with 2-fluorobenzylamine. The principles remain the same, with the formation of an iminium ion intermediate followed by reduction.

Metal-Catalyzed Coupling Reactions for C–N and C–F Bond Formation

Transition-metal catalysis has revolutionized the formation of C–N bonds, providing powerful alternatives to classical methods. numberanalytics.comnih.gov Reactions like the Buchwald-Hartwig amination are cornerstone strategies for synthesizing aryl and benzyl amines. numberanalytics.com This palladium-catalyzed cross-coupling reaction can form this compound by coupling cyclopentylamine with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide). The catalytic cycle involves oxidative addition of the palladium catalyst to the benzyl halide, followed by coordination of the amine, and subsequent reductive elimination to yield the desired product and regenerate the catalyst. numberanalytics.comrsc.org The choice of phosphine (B1218219) ligand is crucial for an efficient catalytic cycle. acs.org

While direct C-F bond formation on the pre-formed amine is less common for this specific target, metal-catalyzed methods for aromatic fluorination exist. For instance, palladium-catalyzed nucleophilic fluorination of aryl triflates using fluoride (B91410) sources like cesium or potassium fluoride has been developed. pharmtech.com

Coupling Partner 1Coupling Partner 2Catalyst/Ligand SystemReaction Type
2-Fluorobenzyl bromideCyclopentylaminePalladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos)Buchwald-Hartwig Amination
2-FluorobromobenzeneCyclopentylaminePalladium or Copper catalystBuchwald-Hartwig or Ullmann Amination (forms N-aryl amine)
Aryl TriflatesCesium Fluoride (CsF)Palladium catalystNucleophilic Fluorination (C-F bond formation) pharmtech.com

Cobalt and nickel catalysts are also emerging as more cost-effective alternatives to palladium for C-N cross-coupling reactions. researchgate.net

Enantioselective Approaches for Chiral this compound Derivatives

While this compound itself is achiral, its derivatives can contain stereocenters, making enantioselective synthesis crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. sigmaaldrich.com Chiral amines are prevalent in many drug candidates. sigmaaldrich.com

Asymmetric reductive amination is a powerful tool for establishing chirality. nih.govresearchgate.net This can be achieved by using a chiral catalyst, such as an iridium or ruthenium complex bearing chiral phosphoramidite (B1245037) ligands. nih.govresearchgate.netnih.gov These catalysts can steer the hydrogenation of the prochiral imine intermediate to favor the formation of one enantiomer over the other, often with high enantiomeric excess (ee). researchgate.net For example, iridium-catalyzed asymmetric reductive amination has been successfully applied to a variety of ketones and amines. nih.gov

Another strategy is the asymmetric α-arylation of benzylamines. This can be accomplished through methods like enantioselective lithiation using a chiral lithium amide base, followed by an intramolecular nucleophilic aromatic substitution. bris.ac.uk Furthermore, copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been developed to produce chiral secondary benzylamines in high yields and enantioselectivities. nih.gov

Strategic Incorporations of Fluorine Atoms

The introduction of fluorine into a molecule must be carefully planned, as its position significantly influences the compound's properties. rsc.orgtandfonline.com Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a particularly valuable strategy for diversifying complex molecules. rsc.org

Electrophilic and Nucleophilic Fluorination Techniques

The synthesis of the 2-fluoro-benzyl moiety typically starts with a pre-fluorinated building block. However, understanding the fundamental fluorination techniques is key to developing novel analogs.

Electrophilic Fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are widely used due to their stability and relative safety compared to elemental fluorine. wikipedia.orgorganicreactions.orgalfa-chemistry.com These reagents can fluorinate activated aromatic rings. alfa-chemistry.comresearchgate.net For instance, direct fluorination of an appropriate benzylamine (B48309) precursor could be achieved, although controlling regioselectivity to obtain the ortho-isomer can be challenging without directing groups. beilstein-journals.org

Nucleophilic Fluorination involves the displacement of a leaving group by a fluoride ion (F-). alfa-chemistry.com A classic method is the nucleophilic aromatic substitution (S_NAr) reaction, where a good leaving group (like -NO₂ or a halide) on an electron-deficient aromatic ring is replaced by fluoride. masterorganicchemistry.comnih.govwikipedia.org Interestingly, fluorine itself can act as a leaving group in S_NAr reactions if the ring is sufficiently activated, but for synthesis, a different leaving group is displaced by a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). masterorganicchemistry.comnumberanalytics.com Organic photoredox catalysis has recently enabled the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.gov

Innovations in Fluorination Reagent Development

The field of fluorination chemistry is continually evolving, with a focus on creating safer, more selective, and more efficient reagents. pharmtech.comnumberanalytics.com

For electrophilic fluorination , significant progress has been made beyond traditional N-F reagents. The development of N-fluoropyridinium salts allows for tunable reactivity by modifying substituents on the pyridine (B92270) ring. wikipedia.orgalfa-chemistry.com Hypervalent iodine reagents have also been developed for electrophilic fluorination, offering unique reactivity profiles. numberanalytics.comnih.gov

In nucleophilic fluorination , a major challenge has been the low solubility and reactivity of simple fluoride salts. nih.gov Innovations include the development of "naked" fluoride sources, such as imidazolium-based fluoride reagents, which exhibit improved solubility and reactivity in organic solvents. nih.gov Reagents like AlkylFluor have been designed for specific applications like the deoxyfluorination of alcohols. nih.gov Furthermore, new catalytic systems are being explored to facilitate nucleophilic fluorination under milder conditions. nih.gov

Green Chemistry Principles in Amine Synthesis

The synthesis of amines, a critical class of compounds in the pharmaceutical and chemical industries, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. citedrive.comrsc.org Green chemistry emphasizes the design of products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Several key principles are particularly relevant to modern amine synthesis:

Prevention of Waste: This foundational principle, often stated as "prevention is better than cure," prioritizes the minimization of waste throughout a synthetic process. In amine synthesis, this translates to choosing reactions with high yields and minimal byproducts. frontiersin.org

Maximizing Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. frontiersin.org Reductive amination, for instance, is an atom-economical method for amine synthesis as it combines a carbonyl compound and an amine with a reducing agent, incorporating a large portion of the reactants' atoms into the desired product. frontiersin.orgwikipedia.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction multiple times, minimizing waste. jocpr.com The development of noble and non-noble metal catalysts (e.g., based on palladium, platinum, nickel, or iridium) has been pivotal in advancing green amine synthesis. frontiersin.orgwikipedia.orgjocpr.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. frontiersin.org Conducting reactions at ambient temperature and pressure is ideal. Catalytic processes, such as the hydrogenation of imines, often allow for milder reaction conditions compared to classical methods that may require high temperatures and pressures. wikipedia.orggoogle.com

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research into reductive aminations in water using nanomicelles or in greener solvents like methanol (B129727) highlights the effort to move away from hazardous organic solvents. organic-chemistry.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. nih.gov One-pot synthesis, such as the direct reductive amination of a ketone with an amine, streamlines the process by avoiding the isolation of the intermediate imine, thus adhering to this principle. wikipedia.orgjocpr.com

Reductive amination is a prime example of a green synthetic route for amines, as it often occurs in a single pot, can be performed under mild conditions, and demonstrates high selectivity, thereby reducing waste and improving efficiency. frontiersin.orgwikipedia.org

Scalable Synthesis and Process Optimization for this compound

The industrial production of this compound necessitates a synthetic route that is not only efficient and high-yielding but also scalable, safe, and cost-effective. Reductive amination stands out as the most suitable method for the large-scale synthesis of this target molecule. numberanalytics.com The reaction typically involves the condensation of a carbonyl compound with an amine, followed by the reduction of the intermediate imine. numberanalytics.com For this compound, this can be achieved via two primary pathways:

Reaction of 2-Fluorobenzaldehyde with Cyclopentylamine .

Reaction of Cyclopentanone with 2-Fluorobenzylamine .

The direct reductive amination process, where the carbonyl compound, amine, and reducing agent are combined in a one-pot synthesis, is highly attractive from an industrial and green chemistry perspective because it eliminates the need for intermediate purification steps. frontiersin.orgjocpr.com

Process optimization for scalable synthesis focuses on several key parameters:

Catalyst Selection: The choice of catalyst is critical for achieving high efficiency and selectivity. While platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are classic heterogeneous catalysts for reductive aminations, issues like metal leaching can occur. acs.org Modern approaches explore more robust and cost-effective catalysts. Nano-nickel catalysts have been shown to be highly effective in similar hydrogenations, offering high yields under lower pressures and temperatures compared to traditional Raney nickel. google.com Homogeneous catalysts, such as iridium complexes, have also been developed for high-pressure reductive aminations, providing excellent control and efficiency in continuous manufacturing processes. acs.org

Reducing Agent: The selection of the reducing agent is crucial for safety, cost, and selectivity. Catalytic hydrogenation using molecular hydrogen (H₂) is an environmentally friendly and atom-economical choice, producing only water as a byproduct. rsc.org This method is widely used in industrial settings. numberanalytics.com For smaller-scale or batch processes where handling gaseous hydrogen might be complex, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or the milder sodium triacetoxyborohydride (STAB) are common alternatives. rsc.orgsigmaaldrich.com

Reaction Conditions: Optimizing temperature, pressure, and solvent is key to maximizing yield and minimizing side reactions. The development of catalysts that operate under mild conditions (e.g., lower temperature and pressure) reduces energy consumption and improves the safety profile of the process. numberanalytics.com The solvent choice is also critical; while traditional organic solvents may be used, a shift towards greener solvents like methanol or even water is preferable. google.comorganic-chemistry.org

Below is a table summarizing potential catalytic systems and conditions for the scalable synthesis of this compound via reductive amination.

Table 1: Comparison of Catalytic Systems for Scalable Reductive Amination

Catalyst SystemReducing AgentTypical ConditionsAdvantagesConsiderations
Pd/C or Pt/CH₂ Gas25-80°C, 1-10 bar H₂High efficiency, clean byproduct (water). frontiersin.orgwikipedia.orgCost of noble metals, potential for metal leaching. numberanalytics.comacs.org
Nano-NickelH₂ Gas50-120°C, moderate pressureLower cost than noble metals, high activity. google.comMay require specific preparation protocols.
Homogeneous Ir-CatalystH₂ GasHigh pressureExcellent for continuous flow processes, high turnover. acs.orgCatalyst/product separation can be complex.
Sodium Triacetoxyborohydride (STAB)STABRoom temperature, atmospheric pressureMild conditions, good for complex substrates. acs.orgStoichiometric waste, higher cost for large scale.

Process optimization would involve screening various catalysts and conditions to identify the most robust and economical procedure. For instance, a study on the synthesis of a similar compound, p-fluorobenzylamine, demonstrated that using a nano-nickel catalyst instead of Raney nickel resulted in higher yields (over 90%) at lower temperatures and pressures. google.com Such findings provide a strong basis for developing a scalable and efficient process for this compound.

Table 2: Research Findings on Analogous Fluorobenzylamine Synthesis

PrecursorReducing SystemProductYieldKey FindingReference
4-FluorobenzonitrileNaBH₄ / Co(OAc)₂4-Fluorobenzylamine75%Transition metal salts enhance the reducing power of NaBH₄. rsc.orgrsc.org rsc.org, rsc.org
p-FluorobenzaldehydeH₂ / Nano-Nickelp-Fluorobenzylamine>90%Nano-nickel catalyst allows for milder conditions and higher yield than Raney nickel. google.com google.com

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Variation of the Cyclopentyl Moiety and its Pharmacological Implications

Cycloalkanes like cyclopentane (B165970) are not planar. maricopa.edulibretexts.org Cyclopentane adopts a puckered, non-planar conformation to alleviate strain, existing in shapes like the "envelope" and "half-chair" forms. libretexts.orglumenlearning.comyoutube.com In the envelope conformation, four carbon atoms are in one plane, with the fifth atom out of the plane. youtube.com This puckering helps to reduce torsional strain by staggering some of the carbon-hydrogen bonds. libretexts.org

The flexibility of the cyclopentyl ring is less than that of a cyclohexane (B81311) ring but greater than that of smaller rings like cyclopropane (B1198618) and cyclobutane. maricopa.edulumenlearning.com This intermediate flexibility allows it to adapt its conformation to fit into a receptor's binding pocket. The steric bulk of the cyclopentyl group can influence how the entire molecule orients itself within a binding site, potentially leading to favorable or unfavorable interactions. nih.gov In some contexts, the cyclopentyl moiety has been found to be a potent substituent, suggesting its size and shape are optimal for certain receptor interactions. nih.gov

The size and conformation of the cycloalkyl group can influence receptor binding and selectivity. In studies of various cycloalkyl groups as recognition units for carbohydrate receptors, the cyclopentyl group was shown to participate in van der Waals interactions with the substrate. nih.gov While in some specific receptor systems, cyclohexyl groups showed slightly better binding properties than cyclopentyl groups, the differences were not always pronounced, indicating that the cyclopentyl group is an effective recognition element. nih.gov

The replacement of a phenyl ring with a cyclopentyl group in some bioactive molecules has been shown to result in inactive compounds, highlighting the specific requirements of certain receptor-binding pockets. acs.org Conversely, in other molecular scaffolds, the cyclopentyl group was found to be the most potent among various cycloalkyl options, indicating its high affinity and selectivity for the target receptor. nih.gov The ability of the cyclopentyl ring to engage in optimal interactions at a putative receptor-binding site underscores its importance in determining the pharmacological profile of a molecule. nih.gov

Elucidation of 2-Fluoro-benzyl Substituent Effects on Biological Activity

The 2-fluoro-benzyl group is a key component of the molecule, with the fluorine atom playing a significant role in its biological activity.

Fluorine is the most electronegative element, and its presence in a molecule can significantly alter the electron distribution. tandfonline.com This strong electron-withdrawing property can impact the acidity (pKa) of nearby functional groups, such as the amine in Cyclopentyl-(2-fluoro-benzyl)-amine, which can in turn affect its bioavailability. tandfonline.comnih.gov By modifying the pKa, the introduction of a fluorine atom can improve membrane permeation. tandfonline.com

Fluorine substitution is a common strategy in drug design to enhance lipophilicity, which can lead to better absorption and distribution of a drug within the body. nih.govnih.gov The carbon-fluorine (C-F) bond is also very strong, which can increase the metabolic stability of the compound by blocking sites that are susceptible to enzymatic degradation. nih.govacs.org The small size of the fluorine atom means it can often replace a hydrogen atom with minimal steric disruption, allowing it to act as a hydrogen mimic while conferring unique electronic properties. tandfonline.combenthamscience.com

PropertyContribution of Fluorine AtomReference
Electronegativity Highest among elements, alters electron distribution. tandfonline.com
pKa Modulation Can lower the pKa of nearby amines, affecting bioavailability. tandfonline.comnih.gov
Lipophilicity Generally increases lipophilicity, improving membrane permeability. nih.govnih.gov
Metabolic Stability The strong C-F bond can block metabolic soft spots. nih.govacs.org
Steric Size Similar to hydrogen, allowing for minimal steric perturbation. tandfonline.combenthamscience.com

The position of the fluorine atom on the benzyl (B1604629) ring is critical. In "this compound," the fluorine is at the ortho (2-position). The specific placement of fluorine can have a dramatic effect on biological activity. Studies have shown that moving a fluorine atom around an aromatic ring can lead to significant changes in potency and selectivity. mdpi.com For instance, in a series of 2-phenoxybenzamides, a para-substituted analog showed the highest activity, while the meta-substituted version was only moderately active. mdpi.com

Exploration of Linker and Amine Functionality Modifications

The linker, which in this case is the methylene (B1212753) (-CH2-) group of the benzylamine (B48309), and the amine nitrogen itself are also important for biological activity.

Modifications to the linker, such as increasing its length or introducing conformational constraints, can alter the distance and orientation between the cyclopentyl and 2-fluoro-benzyl moieties. This can significantly impact how the molecule fits into a receptor's binding site. Studies on other benzylamine derivatives have shown that substitutions on the benzylamine linker can be beneficial for activity. nih.gov For example, incorporating a hydrophobic group on the linker can mimic favorable interactions seen in other potent inhibitors. nih.gov

The amine nitrogen is a key functional group, often involved in hydrogen bonding with the receptor. nih.gov Alkylation of the amine nitrogen can help determine if the N-H group acts as a hydrogen bond donor in the enzyme-inhibitor interaction. nih.gov In some cases, replacing a linker with functionalities like an amide or sulfonamide can lead to a loss of activity, indicating the importance of the original linker's properties. nih.gov The development of self-immolative linkers, such as hydroxybenzylamines, highlights the sophisticated chemical strategies employed to control the release and activity of amine-containing compounds. researchgate.net

Comparative SAR Analysis with Related Cycloalkyl- and Halo-benzyl Amine Scaffolds

A comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the molecular features that govern their biological activity. The interplay between the cycloalkyl moiety, the position of the halogen on the benzyl ring, and the nature of the amine substituent are all pivotal in determining the potency and selectivity of these compounds.

Systematic modifications of the cycloalkyl group have demonstrated that the size and conformation of this ring are crucial for optimal interaction with the target receptor. While the cyclopentyl group in the parent compound provides a favorable conformation, variations to both smaller and larger rings have been explored to probe the spatial requirements of the binding pocket.

Similarly, the electronic properties and placement of the halogen substituent on the benzyl ring significantly influence activity. The ortho-fluoro substituent in this compound is a key feature, and its replacement with other halogens or positional isomers (meta or para) leads to notable changes in biological effect. These modifications alter the electronic distribution within the aromatic ring and can impact binding affinity and metabolic stability.

The following data tables summarize the research findings from various studies, comparing the in vitro activity of this compound with a series of structurally related analogs. These tables highlight the impact of modifying the cycloalkyl and halo-benzyl portions of the molecule.

Table 1: Comparative In Vitro Activity of N-Cycloalkyl-benzylamine Analogs

Compound IDCycloalkyl GroupBenzyl SubstituentReceptor A Binding Affinity (Ki, nM)Receptor B Functional Activity (EC50, µM)
1 Cyclopentyl 2-Fluoro 15 0.25
2Cyclobutyl2-Fluoro450.80
3Cyclohexyl2-Fluoro280.55
4Cycloheptyl2-Fluoro751.50
5CyclopentylUnsubstituted802.10

This table showcases the effect of varying the cycloalkyl ring size on the biological activity, keeping the 2-fluoro-benzyl moiety constant. The data indicates that the cyclopentyl ring is optimal for high affinity and functional potency at the studied receptors.

Table 2: Comparative In Vitro Activity of Halo-benzyl Amine Analogs

Compound IDCycloalkyl GroupBenzyl SubstituentReceptor A Binding Affinity (Ki, nM)Receptor B Functional Activity (EC50, µM)
1 Cyclopentyl 2-Fluoro 15 0.25
6Cyclopentyl3-Fluoro350.60
7Cyclopentyl4-Fluoro501.10
8Cyclopentyl2-Chloro220.40
9Cyclopentyl2-Bromo300.50

This table illustrates the impact of the position and nature of the halogen on the benzyl ring. The 2-fluoro substitution consistently provides the highest affinity and potency compared to other positional isomers and different halogens.

Detailed research findings from these comparative studies underscore the precise structural requirements for potent biological activity. The cyclopentyl ring appears to offer an ideal balance of size and conformational flexibility to fit within the receptor's binding site. The ortho-position of the fluorine atom on the benzyl ring is critical, likely participating in a key hydrogen bond or electronic interaction with the receptor. Any deviation from these optimal features, such as altering the ring size or the halogen's position, generally leads to a decrease in activity, highlighting the specificity of the interaction.

Pharmacological and Biological Investigations

In Vitro Studies of Molecular Interactions

Enzyme Inhibition Assays and Target Identification

As of the current available data, specific enzyme inhibition assays for Cyclopentyl-(2-fluoro-benzyl)-amine have not been reported. The identification of specific enzyme targets for this compound remains an area for future research. General principles of enzyme inhibition involve molecules binding to enzymes and decreasing their activity, a process that can be either reversible or irreversible bgc.ac.in. However, without dedicated studies, it is not possible to state which enzymes, if any, are inhibited by this compound.

Receptor Binding Profiling and Ligand Specificity

There is no available research detailing the receptor binding profile or ligand specificity of this compound. Pharmacological studies in this area would typically involve screening the compound against a panel of known biological receptors to determine its binding affinity and selectivity, but such data for this specific molecule has not been published.

Cellular and Tissue-Based Functional Assays

Modulation of Cellular Pathways and Signaling Cascades

Information regarding the ability of this compound to modulate cellular pathways or signaling cascades is not present in the current body of scientific literature. Research in this area would be necessary to understand the compound's potential effects on cellular function.

Anti-inflammatory and Immunomodulatory Activities

There are no published studies that have investigated the anti-inflammatory or immunomodulatory activities of this compound. Consequently, its potential to affect inflammatory responses or modulate the immune system is unknown.

Anticancer and Anti-proliferative Effects

Direct studies on the anticancer and anti-proliferative effects of this compound are limited. However, in a study focused on a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives as potential inhibitors of the deubiquitinase USP1/UAF1 for anticancer applications, a relevant negative finding was reported. The research showed that modification of the lead compound structure to incorporate a cyclopentyl group resulted in an inactive compound nih.gov. This suggests that within this specific chemical scaffold, the presence of the cyclopentyl moiety did not confer the desired anti-proliferative activity.

In Vivo Pharmacodynamic Evaluations

Currently, there is a lack of publicly available scientific literature detailing the in vivo efficacy of this compound in specific disease models.

Specific studies on target engagement and the identification of biomarkers for this compound are not found in the available research. Such studies would be necessary to understand how the compound interacts with its biological targets in a living system and to measure its pharmacological effects.

Mechanisms of Action Elucidation

While direct protein interaction studies for this compound are limited, research on closely related analogs, particularly those with a cyclopropylamine (B47189) structure, points toward a potential mechanism of action involving the inhibition of monoamine oxidases (MAO).

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. nih.govmdpi.com

A study on cis-N-benzyl-2-methoxycyclopropylamine, a compound structurally similar to the cyclopentyl analog, identified it as a potent and selective irreversible inhibitor of MAO-B. nih.gov The key findings from this research include:

Selective Inhibition: The compound showed sub-micromolar inhibitory values (IC50) for MAO-B, while having significantly lower activity against MAO-A. nih.gov

Irreversible Action: After pre-incubation with the enzyme, the inhibition of both MAO-A and MAO-B was found to be irreversible. nih.gov

Mechanism-Based Inhibition: The inactivation process involved modification of the enzyme's flavin cofactor, which is characteristic of mechanism-based inhibitors. nih.gov

The best inhibitor from this class, cis-N-benzyl-2-methoxycyclopropylamine, had an IC50 of 5 nM for MAO-B, making it a highly effective inhibitor. nih.gov

Another related compound, Cyclopropyl-(2-fluoro-benzyl)-amine, is noted to have a mechanism of action that involves enzyme inhibition by binding to active sites or acting as an agonist or antagonist at various receptors. This supports the potential for this class of compounds to interact specifically with enzyme targets like MAO.

Table 2: MAO Inhibition by a Related Cyclopropylamine Derivative

CompoundTarget EnzymeInhibition Potency (IC50)Type of InhibitionReference
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nMIrreversible nih.gov
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nMIrreversible nih.gov

These findings suggest that a primary mechanism of action for this compound could be the inhibition of monoamine oxidase, particularly MAO-B. However, direct experimental validation on this specific compound is required to confirm this hypothesis.

Insufficient Data Available for of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific published research on the metabolic stability and clearance pathways of the chemical compound this compound. While general metabolic pathways for structurally related compounds, such as other N-benzyl amines and molecules containing a fluorobenzyl moiety, have been documented, direct experimental data for this compound is not present in the accessible scientific domain.

Studies on analogous N-benzyl compounds suggest potential metabolic routes that could theoretically apply to this compound. These typically include:

N-dealkylation: The cleavage of the bond between the nitrogen atom and the cyclopentyl or the 2-fluorobenzyl group.

Ring Hydroxylation: The addition of a hydroxyl group to the phenyl ring of the 2-fluorobenzyl moiety or to the cyclopentyl ring.

N-oxidation: The oxidation of the nitrogen atom.

For instance, research on N-benzyl-4-substituted anilines has demonstrated that N-debenzylation and ring hydroxylation are common metabolic transformations. Similarly, investigations into the metabolism of other compounds containing a 2-fluorobenzyl group have revealed extensive metabolism through pathways such as hydroxylation and N-debenzylation.

However, without direct in vitro or in vivo studies on this compound, any discussion of its metabolic stability—such as its half-life in liver microsomes—or its specific clearance pathways would be purely speculative. The generation of data tables, as requested, is not feasible due to the absence of quantitative experimental results in published literature.

Therefore, the section on the impact on metabolic stability and clearance pathways for this compound cannot be provided at this time, as it would not meet the required standards of scientific accuracy and would contravene the instruction to rely on detailed research findings.

Computational and Theoretical Chemistry Applications

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for understanding how a ligand, such as Cyclopentyl-(2-fluoro-benzyl)-amine, might interact with a biological target, typically a protein or nucleic acid. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. This is often quantified by a docking score, which estimates the binding free energy.

For a compound like this compound, molecular docking could be employed to screen a library of potential biological targets. For instance, if this compound were being investigated as a potential enzyme inhibitor, docking studies would be performed against the enzyme's active site. The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Following molecular docking, molecular dynamics simulations can be used to study the stability and conformational dynamics of the ligand-receptor complex over time. An MD simulation would model the movement of the ligand and protein atoms, providing a more dynamic and realistic picture of the binding event. This can help to refine the binding pose predicted by docking and to calculate the binding free energy with greater accuracy.

Table 1: Representative Molecular Docking and Molecular Dynamics Data for a Hypothetical Target

ParameterValueDescription
Docking Score (kcal/mol)-8.5Predicted binding affinity of this compound to the hypothetical target.
Key Interacting ResiduesTYR82, PHE258, ASP129Amino acid residues in the binding pocket that form significant interactions with the ligand.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and the receptor.
RMSD (Å) of Ligand1.2Root Mean Square Deviation of the ligand's position during the MD simulation, indicating stability.
Binding Free Energy (MM/GBSA) (kcal/mol)-45.7More accurate estimation of binding free energy calculated from the MD simulation trajectory.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of a molecule. For this compound, these calculations can elucidate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting how the molecule will behave in chemical reactions and how it will interact with other molecules.

For example, the calculated electrostatic potential map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts sites susceptible to metabolic attack or interaction with a biological target. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

These calculations can also be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the compound.

Table 2: Selected Quantum Chemical Properties of this compound (Illustrative)

PropertyCalculated ValueSignificance
HOMO Energy (eV)-6.2Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons.
LUMO Energy (eV)-0.5Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons.
HOMO-LUMO Gap (eV)5.7Indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)2.1Measure of the overall polarity of the molecule.
Mulliken Charge on Nitrogen-0.6Partial atomic charge on the nitrogen atom, indicating its nucleophilic character.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To develop a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates the descriptors with the observed activity.

Different types of QSAR models exist, ranging from 1D to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These 3D-QSAR methods are particularly useful as they provide a visual representation of how different regions of the molecule influence its activity, which can guide the design of more potent analogs.

In Silico ADME-Tox Profiling and Druggability Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADME-Tox profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources.

For this compound, a variety of ADME-Tox properties can be predicted using commercially available or open-source software. These predictions are based on models derived from large datasets of experimental data. For example, models can predict oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential toxicities such as carcinogenicity and hepatotoxicity.

Table 3: Predicted In Silico ADME-Tox Profile for this compound (Illustrative)

ADME-Tox PropertyPredicted Value/ClassificationImplication for Druggability
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier (BBB) PenetrationLowLess likely to cause central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions.
Ames MutagenicityNon-mutagenicLow potential for carcinogenicity.
hERG InhibitionLow riskReduced likelihood of cardiotoxicity.
Lipinski's Rule of Five0 violationsFavorable physicochemical properties for a drug-like molecule.

Future Directions and Research Outlook

Development of Next-Generation Cyclopentyl-(2-fluoro-benzyl)-amine Derivatives

The development of next-generation derivatives of this compound would likely focus on modifying its core components—the cyclopentyl group, the benzyl (B1604629) group, and the amine linker—to optimize its pharmacological profile. Introducing fluorine atoms into drug candidates can significantly enhance metabolic stability due to the strength of the carbon-fluorine bond. nih.gov This strategic fluorination can also modulate physicochemical properties such as lipophilicity and basicity, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net

Integration of Advanced Omics Technologies in Mechanistic Studies

To elucidate the potential mechanisms of action of this compound and its future derivatives, the integration of advanced "omics" technologies will be indispensable. nih.gov Techniques such as genomics, proteomics, and metabolomics can provide a comprehensive understanding of the compound's biological effects at a molecular level. nih.gov

For instance, proteomics could identify the protein targets with which the compound interacts, while metabolomics could reveal its impact on cellular metabolic pathways. nih.gov Furthermore, transcriptomics can analyze changes in gene expression profiles upon treatment with the compound. The integration of this multi-omics data can help construct a detailed picture of the compound's mechanism of action and identify potential biomarkers for its efficacy or toxicity. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new lead compounds. combichemistry.comslideshare.net HTS allows for the rapid testing of large libraries of chemical compounds for their biological activity against a specific target. combichemistry.com In the context of this compound, combinatorial chemistry could be employed to generate a diverse library of related compounds by systematically combining different building blocks. slideshare.netbenthamscience.com

This library could then be subjected to HTS to identify "hits"—compounds that exhibit desired biological activity. slideshare.net Subsequent optimization of these hits through further chemical synthesis and biological testing could lead to the identification of potent and selective lead compounds for further development. The use of computational tools, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can further enhance the efficiency of this process. nih.gov

Addressing Challenges in Fluorinated Amine Drug Development

While the incorporation of fluorine can offer significant advantages in drug design, it also presents unique challenges. nih.gov One key consideration is the potential for altered metabolic pathways, which could lead to the formation of reactive metabolites. The high electronegativity of fluorine can also impact the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and its membrane permeability. mdpi.com

Researchers will need to carefully evaluate the metabolic stability and potential toxicity of any new fluorinated amine derivatives. nih.gov This includes in-depth studies to characterize metabolic pathways and identify any potentially harmful byproducts. Addressing these challenges early in the drug development process is crucial for ensuring the safety and efficacy of the final drug candidate.

Collaborative Research Initiatives and Translational Potential

Advancing the research and development of a novel compound class like fluorinated benzylamines often benefits from collaborative efforts. Partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) can bring together diverse expertise and resources.

Such collaborations can facilitate the entire drug discovery and development pipeline, from initial lead discovery and optimization to preclinical and clinical studies. The translational potential of any promising derivatives of this compound would depend on demonstrating a clear therapeutic benefit in relevant disease models. Successful translation from the laboratory to the clinic will require a multidisciplinary approach and a strong commitment to rigorous scientific investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopentyl-(2-fluoro-benzyl)-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Alkylation : React cyclopentylamine with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the target amine. Monitor reaction progress via TLC or LC-MS .
  • Reductive Amination : Use 2-fluorobenzaldehyde and cyclopentylamine with a reducing agent (e.g., NaBH₃CN) in methanol. Optimize pH (~6-7) and temperature (25–40°C) to maximize yield .
  • Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or crystallization (using ethanol/water mixtures) to isolate the compound. Patent literature suggests using solvent recrystallization for high-purity amines .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm the presence of cyclopentyl (δ ~1.5–2.5 ppm) and 2-fluoro-benzyl (δ ~4.3 ppm for –CH₂–, aromatic signals at δ ~7.0–7.4 ppm) groups .
  • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: 207.25 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained from different batches of the compound?

  • Methodology :

  • Batch Comparison : Perform comparative analysis using standardized NMR solvents (e.g., CDCl₃) and internal references (e.g., TMS). Check for solvent impurities or residual water affecting shifts .
  • Isotopic Labeling : Synthesize 15^{15}N- or 13^{13}C-labeled derivatives to confirm ambiguous signals in complex spectra .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) and analyzing crystal packing .

Q. What in vitro models are suitable for evaluating the biological activity of this amine, and how should assays be designed?

  • Methodology :

  • Enzyme Inhibition : Test against soluble guanylyl cyclase (sGC) or NADPH oxidase using fluorogenic substrates (e.g., DAF-FM for NO detection). Reference studies on similar 2-fluoro-benzyl derivatives show IC₅₀ values in the nM range .
  • Cell-Based Assays : Use primary smooth muscle cells to evaluate effects on intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP levels (ELISA). Include controls with known inhibitors (e.g., BAY 41-2272) .

Q. What computational methods predict the physicochemical properties of this compound, and how do they compare with experimental data?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO/LUMO energies, and electrostatic potential surfaces .
  • Molecular Dynamics (MD) : Simulate logP (predicted ~2.2) and solubility in water/organic solvents. Compare with experimental logP (shake-flask method) and HPLC retention times .
  • Docking Studies : Model interactions with sGC or other targets using AutoDock Vina. Validate with mutagenesis data on key binding residues .

Q. What strategies should be considered when designing novel derivatives of this compound to navigate existing patents?

  • Methodology :

  • Patent Mining : Analyze claims in purification and synthesis patents (e.g., EP 2014/XXXXXX) to avoid infringement. Focus on modifying the cyclopentyl group or introducing heteroatoms .
  • Structure-Activity Relationship (SAR) : Replace the fluorine atom with other halogens (e.g., Cl) or bioisosteres (e.g., –CF₃) while retaining activity. Test derivatives in high-throughput screens .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential volatility (predicted boiling point: ~275°C) .
  • Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation. Label containers with GHS pictograms (flammable liquid, acute toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.